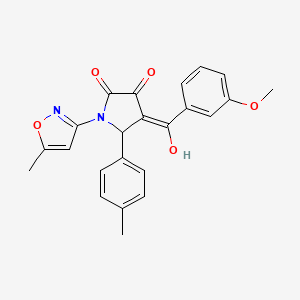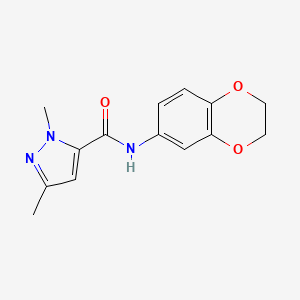![molecular formula C14H15ClN4O2S B2674228 5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride CAS No. 1030285-50-7](/img/structure/B2674228.png)
5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of imidazo[4,5-c]pyridine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are of great interest in the field of organic chemistry due to their prevalence in a variety of important molecules, including some pharmaceuticals .
Molecular Structure Analysis
The compound contains an imidazo[4,5-c]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with an imidazole ring . It also has an anilinocarbonothioyl group attached, which includes an aniline (a derivative of ammonia in which one hydrogen atom is replaced by a phenyl group) and a carbonothioyl group (a carbon double-bonded to a sulfur atom and single-bonded to a hydrogen atom).Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the imidazo[4,5-c]pyridine core could influence its solubility, stability, and reactivity .科学的研究の応用
Synthesis and Chemical Reactivity
Research has demonstrated the utility of imidazo[4,5-c]pyridine derivatives in the synthesis of complex molecules. For instance, imidazole and pyridine derivatives have been shown to serve as intermediates in nucleoside phosphoramidite chemistry, highlighting their preference for phosphitilating hydroxyl groups over nucleoside amino groups, which is crucial for synthesizing oligonucleotides with unprotected amino groups (Gryaznov & Letsinger, 1992). Additionally, experimental and theoretical studies have explored functionalization reactions of related compounds, offering insights into their chemical behavior and potential for creating novel structures (Yıldırım et al., 2005).
Antimicrobial and Antituberculosis Activity
Several derivatives of imidazo[4,5-c]pyridine have been synthesized and screened for antimicrobial activity. For example, novel synthesis approaches have led to compounds with potential antimicrobial properties, indicating the relevance of these derivatives in developing new antimicrobial agents (El-Mariah et al., 2006). Furthermore, substituted imidazo[1,2-a]pyridine-3-carboxamides have shown moderate to good antituberculosis activity, underscoring the potential of these compounds in tuberculosis treatment (Jadhav et al., 2016).
Photocatalytic and Sensing Applications
Imidazo[4,5-c]pyridine derivatives have also been investigated for their photocatalytic activities and sensing capabilities. Luminescence sensing and photocatalytic studies on coordination polymers based on pyridinephenyl bifunctional ligands have demonstrated their effectiveness in sensing ions and antibiotics, as well as in degrading pollutants (Xue et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
5-(phenylcarbamothioyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S.ClH/c19-13(20)12-6-10-11(16-8-15-10)7-18(12)14(21)17-9-4-2-1-3-5-9;/h1-5,8,12H,6-7H2,(H,15,16)(H,17,21)(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWBFBDWBRLNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1N=CN2)C(=S)NC3=CC=CC=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 1-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2674145.png)


![4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2674148.png)
![4-(dimethylamino)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2674150.png)




![2,4-difluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide](/img/structure/B2674162.png)


![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2674167.png)
![2-(2-methylphenoxy)-N-{2-[4-(trifluoromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]ethyl}acetamide](/img/structure/B2674168.png)
